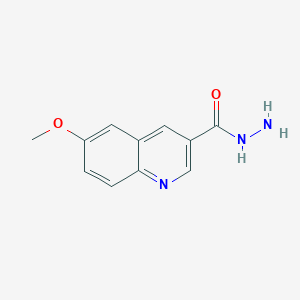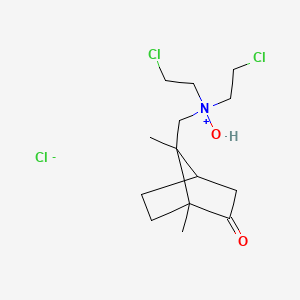
Heptylammonium (2,4-dichlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)acetic acid; heptan-1-amine is an organic compound with the molecular formula C15H23Cl2NO3. It is a combination of 2-(2,4-dichlorophenoxy)acetic acid and heptan-1-amine, forming a salt. This compound is known for its applications in agriculture as a plant growth regulator and herbicide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)acetic acid; heptan-1-amine typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with heptan-1-amine to form the final compound. The reaction conditions generally include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-(2,4-dichlorophenoxy)acetic acid; heptan-1-amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large reactors to handle significant volumes of reactants.
Continuous Stirring: Ensures uniform mixing and reaction efficiency.
Purification: Techniques such as crystallization or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)acetic acid; heptan-1-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Alkyl halides or other nucleophiles.
Major Products
Oxidation Products: Carboxylic acids and chlorinated phenols.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted phenoxyacetic acids.
Scientific Research Applications
2-(2,4-dichlorophenoxy)acetic acid; heptan-1-amine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Functions as a plant growth regulator, influencing cell division and elongation.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory properties.
Industry: Employed in the formulation of herbicides and plant growth regulators.
Mechanism of Action
The compound exerts its effects primarily through its action as a synthetic auxin, a type of plant hormone. It is absorbed by plant tissues and transported to the meristematic regions, where it induces uncontrolled cell division and growth, leading to the death of unwanted plants. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of plant growth and development.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar plant growth regulatory properties.
2,4,5-trichlorophenoxyacetic acid: Another herbicide with a similar mechanism of action but different toxicity profile.
Mecoprop: A selective herbicide used for broadleaf weed control.
Uniqueness
2-(2,4-dichlorophenoxy)acetic acid; heptan-1-amine is unique due to its specific combination of 2-(2,4-dichlorophenoxy)acetic acid and heptan-1-amine, which enhances its solubility and efficacy as a plant growth regulator and herbicide. Its dual functionality allows for more targeted applications in agricultural settings.
Properties
CAS No. |
37102-63-9 |
|---|---|
Molecular Formula |
C15H23Cl2NO3 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)acetic acid;heptan-1-amine |
InChI |
InChI=1S/C8H6Cl2O3.C7H17N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-2-3-4-5-6-7-8/h1-3H,4H2,(H,11,12);2-8H2,1H3 |
InChI Key |
UTILIQPPRUUSFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-methylbenzo[c]acridine](/img/structure/B13744398.png)
![4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13744401.png)






![8-Bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13744456.png)



![3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744470.png)
![4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid](/img/structure/B13744481.png)
